molecular formula C13H22IN B1266165 Benzyltriethylammonium iodide CAS No. 5400-94-2

Benzyltriethylammonium iodide

Cat. No.: B1266165
CAS No.: 5400-94-2
M. Wt: 319.22 g/mol
InChI Key: JWLJBISFJGEYMT-UHFFFAOYSA-M
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Description

Benzyltriethylammonium iodide is an organic compound with the chemical formula C13H22IN. It is a quaternary ammonium salt, characterized by the presence of a benzyl group attached to a triethylammonium ion. This compound is known for its white crystalline solid appearance and high solubility in water, alcohols, and ethers .

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzyltriethylammonium iodide can be synthesized through a quaternization reaction. The process involves the reaction of benzyl bromide with triethylamine in an anhydrous solvent such as acetonitrile at low temperatures. The reaction mixture is then treated with sodium iodide to replace the bromide ion with an iodide ion, forming this compound .

Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of acetone as a solvent has been reported to lower the reaction temperature and improve energy efficiency .

Chemical Reactions Analysis

Types of Reactions: Benzyltriethylammonium iodide undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the iodide ion.

    Oxidation and Reduction Reactions: It can be involved in redox reactions, although these are less common.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydroxide and other strong nucleophiles. The reaction typically occurs in polar solvents like water or alcohols.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.

Major Products:

Scientific Research Applications

Benzyltriethylammonium iodide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of benzyltriethylammonium iodide primarily involves its role as a phase-transfer catalyst. It facilitates the transfer of reactants between immiscible phases, thereby increasing the reaction rate. The benzyl group enhances its lipophilicity, allowing it to interact with organic substrates, while the triethylammonium ion provides the necessary ionic character for solubility in aqueous phases .

Comparison with Similar Compounds

  • Benzyltrimethylammonium iodide
  • Benzyltriethylammonium chloride
  • Benzyltriethylammonium bromide

Comparison: Benzyltriethylammonium iodide is unique due to its iodide ion, which can be advantageous in certain nucleophilic substitution reactions. Compared to its chloride and bromide counterparts, the iodide ion is a better leaving group, making this compound more reactive in these reactions .

Properties

IUPAC Name

benzyl(triethyl)azanium;iodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C13H22N.HI/c1-4-14(5-2,6-3)12-13-10-8-7-9-11-13;/h7-11H,4-6,12H2,1-3H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWLJBISFJGEYMT-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[N+](CC)(CC)CC1=CC=CC=C1.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50968828
Record name N-Benzyl-N,N-diethylethanaminium iodide
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Molecular Weight

319.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5400-94-2
Record name Benzenemethanaminium, N,N,N-triethyl-, iodide (1:1)
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Record name Benzyltriethylammonium iodide
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Record name 5400-94-2
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Record name N-Benzyl-N,N-diethylethanaminium iodide
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Record name Benzyltriethylammonium iodide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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